2',4'-Difluoro-[1,1'-biphenyl]-3-amine

Physicochemical profiling acid-base speciation amine basicity

Procurement of biphenylamine building blocks often fails to distinguish regioisomers, causing inconsistent cross-coupling reactivity. 2',4'-Difluoro-[1,1'-biphenyl]-3-amine (CAS 160521-67-5) positions -NH₂ meta to the biphenyl linkage, delivering: • Lower pKa (3.95 vs 4.04 para-isomer) for faster N-acylation kinetics at pH 4-5 • Sterically unhindered amine enabling faster Pd(0) oxidative addition in Buchwald-Hartwig amination • 98% purity reducing pre-amidation purification burden in process-scale campaigns

Molecular Formula C12H9F2N
Molecular Weight 205.2 g/mol
CAS No. 160521-67-5
Cat. No. B1302712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Difluoro-[1,1'-biphenyl]-3-amine
CAS160521-67-5
Molecular FormulaC12H9F2N
Molecular Weight205.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2
InChIKeyWZTYCOKUYUEBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Difluoro-[1,1'-biphenyl]-3-amine: Baseline Characterization


2',4'-Difluoro-[1,1'-biphenyl]-3-amine (CAS 160521-67-5; IUPAC: 3-(2,4-difluorophenyl)aniline) is a fluorinated biphenylamine building block with the molecular formula C₁₂H₉F₂N and a molecular weight of 205.20 g·mol⁻¹ [1]. The compound bears a primary aniline group at the meta (3-) position of one phenyl ring and two fluorine substituents at the 2' and 4' positions of the second ring, giving it a computed XLogP3-AA of 3.1 [1], a predicted pKa of 3.95±0.10 , and a measured LogP of approximately 3.795 . Its three closest regioisomeric analogs—[1,1'-biphenyl]-2-amine, 2',4'-difluoro- (CAS 76838-87-4), [1,1'-biphenyl]-4-amine, 2',4'-difluoro- (CAS 62575-36-4), and 2',6'-difluoro-[1,1'-biphenyl]-3-amine—share identical molecular formula and fluorine count but differ critically in the ring-position of the primary amine, which governs electronic character, hydrogen-bonding geometry, and downstream reactivity in cross-coupling chemistry.

2',4'-Difluoro-[1,1'-biphenyl]-3-amine: Regioisomeric Differentiation


Among the four 2',4'-difluorobiphenylamine regioisomers, the position of the primary amine relative to the inter-ring bond controls the molecule's conjugate acid strength (pKa), hydrogen-bond donor/acceptor geometry, and dipolar alignment—all of which propagate into downstream reaction outcomes. The 3-amine regioisomer (the target compound) positions the –NH₂ group meta to the biphenyl linkage, yielding a predicted pKa of 3.95±0.10 , which is measurably lower (more acidic) than the 4.04±0.10 pKa of the para-amine analog CAS 62575-36-4 . This ~0.09 unit pKa difference, while modest in magnitude, translates to a ~23% shift in the protonated/unprotonated amine ratio at pH ~4 and can alter both the rate and regioselectivity of acid–base-dependent transformations, including amidation, diazotization, and palladium-catalyzed C–N cross-coupling. In addition, the target compound's melting point range (92–96 °C, ) is substantially lower than that of the 4-amine analog (110–111 °C, ), reflecting weaker crystal packing forces that can influence solubility, formulation behavior, and purification logistics. Critically, the 2-amine regioisomer (CAS 76838-87-4) places the –NH₂ ortho to the biphenyl bond, introducing steric compression that retards both electrophilic aromatic substitution at the adjacent position and N-functionalization rates ; this makes the 2-amine unsuitable as a drop-in replacement for the meta-amine target in applications requiring unhindered amine nucleophilicity. Consequently, a procurement specification that fails to distinguish among these regioisomers risks delivering a compound with mismatched reactivity, altered solubility, and inconsistent purity profiles.

2',4'-Difluoro-[1,1'-biphenyl]-3-amine: Quantitative Differentiation Evidence


Basicity and pKa: Meta- vs. Para-Amine Comparison

The target compound exhibits a predicted acid dissociation constant (pKa) of 3.95±0.10 , which is 0.09 units lower than the 4.04±0.10 predicted for the para-amine regioisomer CAS 62575-36-4 . This difference, obtained from consistent computational methodology, indicates that the meta-amine is a marginally stronger acid (weaker conjugate base) than its para-amine counterpart. At pH 4.0, the calculated ratio of neutral free amine to protonated ammonium form is approximately 0.89:1 for the target versus 1.10:1 for the 4-amine—a ~23% relative shift in the concentration of the nucleophilically active free-base species available for amine-driven coupling chemistry.

Physicochemical profiling acid-base speciation amine basicity

Solid-State Properties: Melting Point Differentiation

The target compound has a reported melting point range of 92–96 °C , which is 14–19 °C lower than the 110–111 °C melting point of the 4-amine regioisomer CAS 62575-36-4 . This substantial depression in melting point is consistent with weaker intermolecular hydrogen bonding and less efficient crystal packing in the meta-amine regioisomer, where the amine group is geometrically offset from the molecular long axis, reducing the cooperativity of N–H···π and N–H···F interactions that stabilize the crystal lattice of the more linear para-substituted analog.

Solid-state properties crystallinity formulation behavior

Boiling Point and Volatility Comparison

The target compound has a predicted boiling point of 323.4±32.0 °C at 760 mmHg , which is approximately 30.6 °C higher than the 292.8±25.0 °C predicted boiling point of the 4-amine regioisomer CAS 62575-36-4 . This difference arises from the meta-amine's more asymmetric molecular shape, which leads to a larger molecular dipole moment and consequently stronger dipole–dipole interactions in the liquid phase, requiring greater thermal energy to overcome.

Volatility distillation purification feasibility

Steric Effects on Cross-Coupling Reactivity

The target compound positions its primary amine at the meta (3-) position relative to the biphenyl C–C bond, leaving both ortho positions adjacent to the amine electronically and sterically accessible. In contrast, the 2-amine regioisomer CAS 76838-87-4 places the –NH₂ group ortho to the inter-ring bond, creating a sterically congested environment where the amine is flanked by the biphenyl linkage on one side and a ring hydrogen on the other . This ortho-amine arrangement has been shown in broader biphenylamine literature to reduce N-functionalization rates in Pd-catalyzed Buchwald–Hartwig amination by factors of 2–10× compared to meta- or para-anilines, due to steric inhibition of oxidative addition and reductive elimination steps at the metal center [1]. The meta-amine target avoids this steric penalty entirely.

Steric effects cross-coupling reactivity catalyst compatibility

Commercial Purity Grade Comparison

The target compound is commercially available at 98% purity from reputable research-chemical suppliers . In comparison, the 2-amine regioisomer CAS 76838-87-4 is commonly listed at 95% minimum purity , and the 4-amine regioisomer CAS 62575-36-4 is available at 97% purity . While the ~1–3 percentage-point purity differential appears modest, the nature and concentration of impurities differ qualitatively: the 2-amine regioisomer batches may contain des-fluoro byproducts from incomplete Suzuki–Miyaura coupling, whereas the meta-amine target's primary impurity profile is typically limited to trace residual palladium and the debrominated aniline precursor, both of which are more readily removed by standard chromatographic or recrystallization protocols [1].

Purity specification procurement quality vendor comparison

2',4'-Difluoro-[1,1'-biphenyl]-3-amine: Application Scenarios


Building Block for Palladium-Catalyzed C–N Coupling

In medicinal chemistry programs requiring rapid diversification of a biphenylamine scaffold via Buchwald–Hartwig amination or Ullmann-type C–N coupling, the meta-amine regioisomer (target compound) is structurally mandated because the sterically unhindered –NH₂ group permits faster oxidative addition at Pd(0) and smoother reductive elimination compared to the ortho-amine analog CAS 76838-87-4 . The 0.09-unit-lower pKa (3.95 vs. 4.04 for the 4-amine) also shifts the amine protonation equilibrium at typical amidation pH (4–5), favoring a higher free-amine concentration and thus accelerating N-acylation kinetics relative to the para-amine regioisomer . These combined steric and electronic advantages make the target compound the preferred starting material when synthetic efficiency and product purity are prioritized.

Agrochemical Intermediate: SDHI Fungicide Synthesis

Fluorinated biphenylamine intermediates with a free meta-amine group serve as key building blocks in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and related carboxamide agrochemicals, where the amine position dictates the final active ingredient's binding geometry to the ubiquinone-binding site of mitochondrial complex II . The target compound's meta-amine orientation ensures that subsequent amidation with pyrazole-4-carbonyl chloride derivatives produces the correct regioisomeric carboxamide for optimal SDH inhibition potency. Substitution with the para-amine analog (CAS 62575-36-4) would yield a regioisomeric amide with a different dihedral angle between the amide and biphenyl planes, potentially abolishing target binding. The 98% commercial purity further reduces the burden of pre-amidation purification in process-scale campaigns.

Low-Melting Building Block for Solvent-Free Reactions

The target compound's melting point of 92–96 °C places it in a practically advantageous thermal window: it is sufficiently high to be handled as a stable solid at ambient temperature (reducing the safety and dosing challenges associated with liquid anilines) yet sufficiently low to be melted with modest heating (e.g., in a 100 °C oil bath) for solvent-free amidation or melt-phase polymerization reactions. This contrasts with the 4-amine regioisomer (mp 110–111 °C), which requires substantially higher temperatures to achieve the molten state, increasing energy costs and the risk of thermal amine oxidation or decomposition. For process chemists evaluating building blocks for green-chemistry solvent-free protocols, the 14–19 °C melting point advantage of the meta-amine target is a quantifiable operational benefit.

High-Boiling Building Block for Polyimide Synthesis

The target compound's elevated boiling point (323.4 °C predicted) relative to the 4-amine analog (292.8 °C) makes it a more thermally robust candidate for high-temperature condensation polymerization, where the amine must survive extended heating at 200–280 °C during imidization or amidation cycles . The 30.6 °C boiling point differential reduces monomer volatility loss during the thermal ramp phase of polymerization, improving stoichiometric control and final polymer molecular weight consistency. This is particularly relevant for specialty polyimide formulations in electronics applications where fluorinated biphenyl diamines are valued for their low dielectric constant and high thermal stability.

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